Amyl nitrate (CAS 1002-16-0) is a linear, five-carbon alkyl nitrate ester (C5H11NO3) primarily procured as a high-efficiency cetane number (CN) improver for diesel fuels and a selective nitrating agent in organic synthesis. With a molecular weight of 133.15 g/mol and a boiling point of approximately 157 °C, it exists as a clear, stable liquid at room temperature [1]. Unlike heavier industry-standard additives, amyl nitrate offers a high nitrate-to-carbon mass ratio, enabling potent radical initiation during the early stages of combustion[2]. Its complete solubility in aliphatic hydrocarbons and relative stability under ambient storage make it a critical material for advanced fuel formulations, low-temperature ignition studies, and specialized synthetic pathways requiring a controlled, liquid-phase nitrate donor.
Generic substitution in procurement frequently fails due to two major errors: confusing amyl nitrate with amyl nitrite, and defaulting to 2-ethylhexyl nitrate (2-EHN) without accounting for mass efficiency. Amyl nitrite (CAS 110-46-3) is an ester of nitrous acid, not nitric acid; it is highly volatile (BP ~99 °C), light-sensitive, and spontaneously decomposes to release nitric oxide (NO), making it completely unsuitable for bulk fuel storage or stable nitration reactions [1]. Conversely, while 2-EHN is the cheaper, mainstream cetane improver, its significantly higher molecular weight (175.23 g/mol) dilutes the active nitrate payload. Substituting amyl nitrate with 2-EHN requires a higher volumetric dosing rate to achieve the same radical initiation, which can alter the fuel's distillation curve and increase the total additive burden [2].
The primary function of an alkyl nitrate in fuel applications is to act as a thermolytic radical initiator. Amyl nitrate has a molecular weight of 133.15 g/mol, yielding a nitrate (NO3) mass fraction of approximately 46.6%. In contrast, the industry-standard 2-ethylhexyl nitrate (2-EHN) has a molecular weight of 175.23 g/mol, yielding a nitrate mass fraction of only 35.4% [1]. Consequently, amyl nitrate delivers roughly 31% more active nitrate equivalents per gram than 2-EHN.
| Evidence Dimension | Active Nitrate (NO3) Mass Fraction |
| Target Compound Data | Amyl nitrate: ~46.6% NO3 by mass (MW: 133.15 g/mol) |
| Comparator Or Baseline | 2-Ethylhexyl nitrate (2-EHN): ~35.4% NO3 by mass (MW: 175.23 g/mol) |
| Quantified Difference | Amyl nitrate provides ~31% higher nitrate density per unit mass. |
| Conditions | Stoichiometric mass calculation for bulk additive formulation |
Allows formulators to achieve the target cetane number boost using significantly less total additive mass, minimizing secondary impacts on fuel viscosity and density.
Advanced Distillation Curve (ADC) analyses demonstrate that cetane improvers must vaporize and degrade early in the combustion cycle to be effective. Amyl nitrate has a boiling point of approximately 157 °C, significantly lower than 2-EHN, which boils at roughly 210 °C[1]. During ADC testing of diesel blends, amyl nitrate thermolytically degrades and initiates radical reactions before the first drop of distillate is collected, ensuring optimal vapor-liquid equilibrium (VLE) alignment with the lighter fractions of the fuel[2].
| Evidence Dimension | Boiling Point / Volatility Onset |
| Target Compound Data | Amyl nitrate: ~157 °C |
| Comparator Or Baseline | 2-Ethylhexyl nitrate (2-EHN): ~210 °C |
| Quantified Difference | Amyl nitrate vaporizes at a temperature ~53 °C lower than 2-EHN. |
| Conditions | Standard atmospheric pressure distillation / ADC method |
Ensures faster radical generation during the pre-ignition phase, which is critical for cold-start performance in compression-ignition engines.
Procurement confusion between amyl nitrate and amyl nitrite can lead to severe storage failures. Amyl nitrate is a stable nitric acid ester that requires temperatures exceeding 100 °C to undergo rapid thermolytic decomposition [1]. In contrast, amyl nitrite (a nitrous acid ester) boils at 99 °C, is highly sensitive to UV light, and spontaneously degrades at room temperature to form nitric oxide (NO) gas, requiring stabilizers and strict temperature/light controls [2].
| Evidence Dimension | Ambient Storage Stability |
| Target Compound Data | Amyl nitrate: Stable at room temperature; minimal photochemical degradation. |
| Comparator Or Baseline | Amyl nitrite: Highly light-sensitive; requires refrigeration and stabilizers to prevent NO off-gassing. |
| Quantified Difference | Amyl nitrate offers indefinite bulk storage stability under standard conditions compared to the rapid degradation of nitrites. |
| Conditions | Standard industrial bulk storage (20-25 °C, standard atmospheric pressure) |
Eliminates the need for specialized refrigerated or light-shielded transport and storage infrastructure required by nitrite analogs.
Due to its high nitrate mass fraction and lower boiling point compared to 2-EHN, amyl nitrate is the optimal choice for premium fuel formulations where formulators need to maximize cetane number (CN) boost while minimizing the total volume of additive injected into the fuel matrix [1].
Because amyl nitrate aligns well with the early fractions of the fuel distillation curve, it is highly effective in cold-weather diesel blends. Its early thermolytic degradation ensures that radical initiation occurs precisely when needed during cold engine starts, preventing ignition delay and white smoke emissions [2].
In synthetic chemistry, amyl nitrate serves as a stable, easy-to-handle liquid nitrate donor for base-promoted N-nitration of aromatic amines and the synthesis of energetic materials. Its stability compared to amyl nitrite ensures reproducible nitro-transfer without premature NO off-gassing [3].
Flammable;Irritant